![molecular formula C15H17ClN2S B1417229 4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 1036435-35-4](/img/structure/B1417229.png)
4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Overview
Description
“4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” is a chemical compound used in the synthesis of some novel thieno[2, 3-d] pyrimidines . These novel thieno[2, 3-d] pyrimidines have been found to exhibit antibacterial activity .
Synthesis Analysis
The synthesis of this compound involves multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .Molecular Structure Analysis
The molecular formula of this compound is C9H7ClN2S . The structure of this compound includes a cyclopenta ring fused with a thieno[2,3-d]pyrimidine ring .Physical And Chemical Properties Analysis
This compound is a powder with a melting point between 103.0-112.0°C . It has an assay (GC) of ≥95.0% .Scientific Research Applications
Synthesis of Novel Thieno[2,3-d]pyrimidines
This compound is utilized in the synthesis of novel thieno[2,3-d]pyrimidines . These heterocyclic compounds have garnered interest due to their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Antibacterial Activity
The synthesized thieno[2,3-d]pyrimidines exhibit significant antibacterial activity . Research into these compounds could lead to the development of new antibiotics that are effective against resistant strains of bacteria.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of novel thieno[2,3-d]pyrimidines , which are a class of compounds known for their antibacterial activity .
Mode of Action
Given its use in the synthesis of thieno[2,3-d]pyrimidines , it can be inferred that it may interact with its targets to inhibit bacterial growth, which is a common mode of action for antibacterial agents.
properties
IUPAC Name |
12-chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2S/c16-13-12-10-7-4-8-11(10)19-15(12)18-14(17-13)9-5-2-1-3-6-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFLGIZZQMRRFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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